molecular formula C16H14O2 B183271 1-(3-methoxyphenyl)-3-phenyl-2-propen-1-one CAS No. 1729-51-7

1-(3-methoxyphenyl)-3-phenyl-2-propen-1-one

Cat. No.: B183271
CAS No.: 1729-51-7
M. Wt: 238.28 g/mol
InChI Key: YBUUDNGHUKBXSG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . Common bases used include sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of 3’-Methoxychalcone follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Heterogeneous catalysts such as potassium carbonate, basic aluminum oxide, and amino-grafted zeolite have been used effectively under ultrasound irradiation .

Mechanism of Action

The mechanism of action of 3’-Methoxychalcone involves its interaction with various molecular targets and pathways:

Properties

CAS No.

1729-51-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+

InChI Key

YBUUDNGHUKBXSG-ZHACJKMWSA-N

SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Key on ui other cas no.

1729-51-7

Origin of Product

United States

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